

A Technical Chronicle of DL-Glutamic Acid Hydrate: From Discovery to Synthesis

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Compound of Interest

Compound Name: *DL-Glutamic acid hydrate*

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Abstract

Glutamic acid, a non-essential amino acid, is a cornerstone of modern biochemistry, neuroscience, and the food industry. Initially discovered as a component of wheat gluten, its profound impact was not realized until its identification as the source of "umami," the fifth basic taste. This ushered in over a century of research and industrial production, with manufacturing processes evolving from rudimentary extraction to sophisticated chemical and biotechnological syntheses. This whitepaper provides an in-depth technical guide to the history of DL-glutamic acid's discovery and the evolution of its synthesis, with a focus on the chemical methodologies that produce the racemic mixture. It includes detailed experimental protocols, quantitative data, and visual workflows to illuminate the scientific journey of this pivotal molecule.

Discovery and Early Isolation

The story of glutamic acid begins in the mid-19th century. In 1866, the German chemist Karl Heinrich Ritthausen first isolated the compound by treating wheat gluten with sulfuric acid^[1]. For this reason, it was named glutamic acid.

However, the significance of glutamic acid remained largely academic until the work of Japanese chemist Professor Kikunae Ikeda of Tokyo Imperial University. In 1907, while studying the composition of kombu seaweed broth, he sought to identify the source of its distinct savory taste, which he believed was different from the four known basic tastes of sweet,

sour, salty, and bitter[2][3]. In 1908, after evaporating large quantities of the broth, he isolated brown crystals of glutamic acid[1]. He termed this unique taste "umami"[3][4]. This discovery not only introduced a new dimension to sensory science but also laid the groundwork for the industrial production of its salt, monosodium glutamate (MSG), as a flavor enhancer[4][5][6].

The Evolution of Synthesis: From Extraction to Chemical Engineering

The commercial demand for glutamic acid, primarily as MSG, spurred the development of large-scale production methods. The historical progression can be divided into three main eras: protein extraction, chemical synthesis, and fermentation.

Initial Production: Protein Hydrolysis

The first industrial process for producing glutamic acid was an extraction method. It involved the acid hydrolysis of vegetable proteins, such as wheat gluten, which is rich in glutamic acid[5][6][7]. This process involved treating the protein source with hydrochloric acid to break the peptide bonds, followed by a challenging process to isolate L-glutamic acid hydrochloride[5][6]. This method was technically demanding and limited the scale of production[5][6].

The Era of Chemical Synthesis: The Acrylonitrile Process

The mid-20th century saw a shift towards direct chemical synthesis, which produced a racemic mixture of DL-glutamic acid. This method was in industrial use from approximately 1962 to 1973[5][6][8]. The most notable process started with acrylonitrile, a readily available and economical petrochemical feedstock[1][5][9].

This synthesis is a multi-step process that begins with the hydroformylation of acrylonitrile, followed by the formation of an α -aminonitrile via the Strecker synthesis, and subsequent hydrolysis to yield DL-glutamic acid.

Experimental Protocol: Synthesis of DL-Glutamic Acid from Acrylonitrile

This protocol is based on the principles outlined in historical patents and chemical literature[1][9].

Step 1: Hydroformylation of Acrylonitrile to β -Cyanopropionaldehyde

- **Reaction Setup:** A high-pressure autoclave is charged with a 10-20% solution of acrylonitrile in a solvent such as benzene.
- **Catalyst Addition:** Dicobalt octacarbonyl ($\text{Co}_2(\text{CO})_8$), approximately 0.5 to 1.0 mol% relative to acrylonitrile, is added as the catalyst.
- **Reaction Conditions:** The autoclave is pressurized with an equimolar mixture of carbon monoxide (CO) and hydrogen (H_2). The reaction is heated to a temperature between 120°C and 140°C.
- **Reaction Execution:** The mixture is agitated under pressure until the reaction is complete. The product, β -cyanopropionaldehyde, is highly unstable and is not isolated. The yield of this intermediate can be as high as 70-78 mole percent[1].

Step 2: Strecker Synthesis to α -Amino- γ -cyanobutyronitrile

- **Reagent Addition:** To the reaction liquor containing β -cyanopropionaldehyde, aqueous ammonia (approx. 28%) and hydrogen cyanide (HCN) are added directly.
- **Reaction Conditions:** The mixture is heated with agitation at approximately 50°C for about 1 hour. This converts the aldehyde into an α -aminonitrile.

Step 3: Hydrolysis to DL-Glutamic Acid

- **Hydrolysis:** The resulting α -aminonitrile is then hydrolyzed. This is typically achieved by adding a strong base, such as sodium hydroxide (caustic alkali), and heating the mixture.
- **Isolation:** After hydrolysis, the solution is neutralized to pH 3.2, the isoelectric point of glutamic acid. This causes DL-glutamic acid monohydrate to crystallize out of the solution.
- **Purification:** The crystalline product is recovered by filtration and can be further purified by recrystallization.

Diagram: Chemical Synthesis of DL-Glutamic Acid from Acrylonitrile

Caption: Workflow for the chemical synthesis of DL-Glutamic Acid.

Quantitative Data for the Acrylonitrile Process

Parameter	Value / Condition	Source
Step 1: Hydroformylation		
Starting Material	Acrylonitrile	[1]
Solvent	Benzene	[1]
Catalyst	Dicobalt octacarbonyl	[1]
Temperature	120 - 140 °C	[1]
Intermediate Yield	70 - 78.5 mole %	[1]
Step 3: Overall Yield		
Final Product	DL-Glutamic Acid Monohydrate	[1]
Overall Amino Acid Yield	45.8 - 49.6 % (based on acrylonitrile)	[1]
Amino Nitrogen Yield	64.4 - 75.0 mole %	[1]

Resolution of DL-Glutamic Acid

Since only the L-enantiomer possesses the characteristic umami taste, the racemic mixture produced by chemical synthesis required an additional resolution step. A common industrial method was preferential crystallization[5][6][8]. This technique involves creating a supersaturated solution of the racemate (e.g., monoammonium DL-glutamate) and seeding it with crystals of the desired enantiomer (e.g., L-monoammonium glutamate). This induces the crystallization of only the seeded enantiomer from the solution.

Recent studies combining preferential crystallization with enzymatic racemization have shown the potential for high-yield recovery of the desired L-enantiomer.

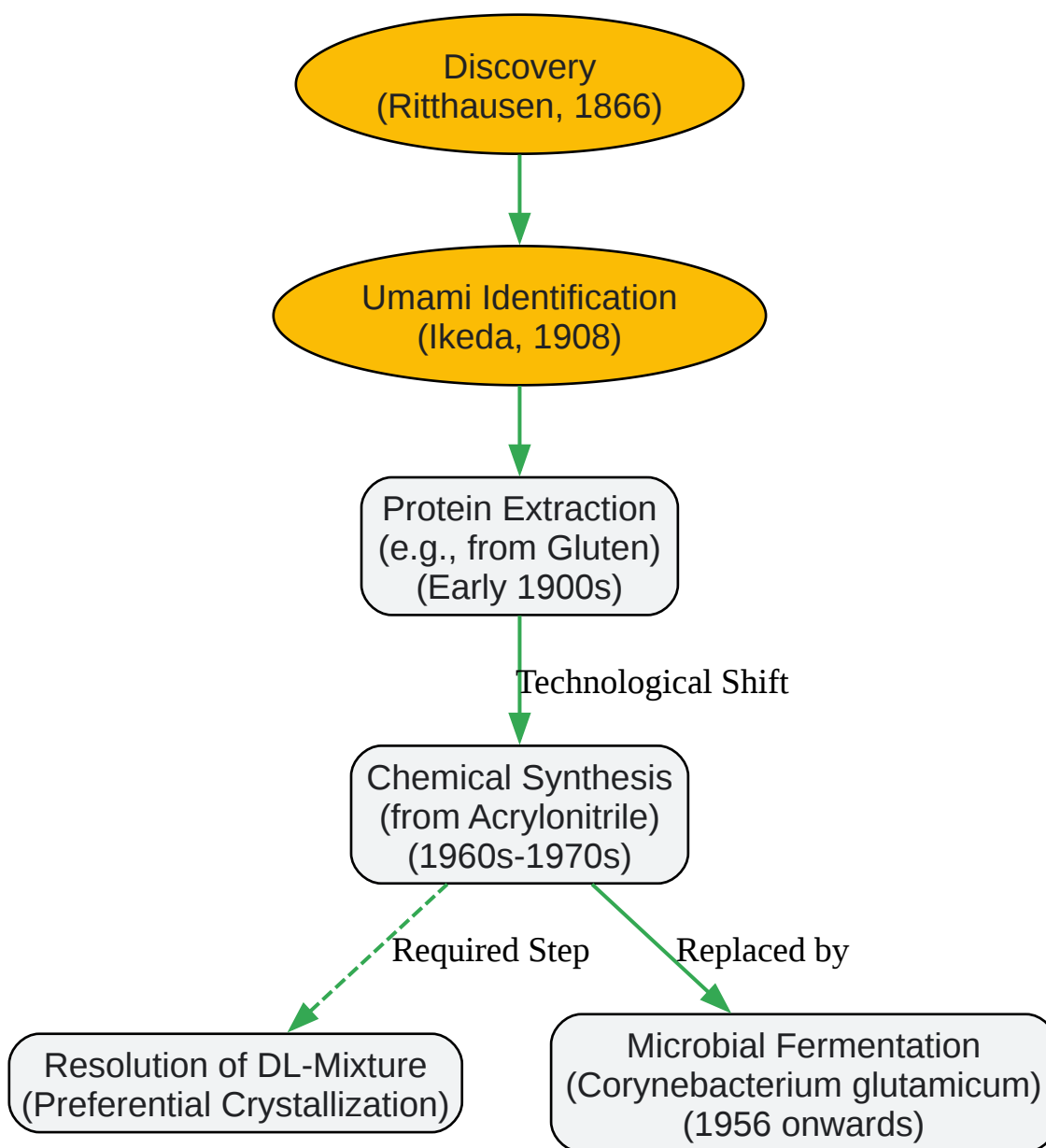
Resolution Method	Yield of L-isomer	Optical Purity (ee)	Source
Preferential Crystallization (without enzyme)	49.4%	13.8%	[2] [10]
Preferential Crystallization with Glutamate Racemase	97.7%	97.4%	[2] [10]

The Modern Era: Fermentation and Enzymatic Synthesis

In 1956, a significant breakthrough occurred with the introduction of a direct fermentation method to produce L-glutamic acid[\[5\]](#)[\[6\]](#)[\[8\]](#). This process utilizes microorganisms, most notably *Corynebacterium glutamicum*, which can synthesize L-glutamic acid from simple carbon sources like glucose and ammonia[\[1\]](#)[\[11\]](#). The advantages of fermentation, including lower production costs, reduced environmental impact, and direct production of the desired L-isomer, were so substantial that it quickly replaced chemical synthesis as the dominant industrial method[\[5\]](#)[\[6\]](#)[\[8\]](#). Today, global production of glutamic acid is estimated to be in the millions of tons annually, almost exclusively through fermentation[\[1\]](#)[\[6\]](#)[\[8\]](#).

Enzymatic synthesis represents another biotechnological route, where enzymes like glutamate dehydrogenase catalyze the conversion of precursors such as α -ketoglutaric acid into L-glutamic acid[\[12\]](#).

Diagram: Historical Progression of Glutamic Acid Production



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Caption: Timeline of major shifts in glutamic acid production methods.

In-Vivo Biosynthesis: The Biological Pathway

For context, it is useful to understand how glutamic acid is synthesized in living organisms. It is a non-essential amino acid, meaning the human body can produce it. A primary pathway involves the amination of α -ketoglutarate, an intermediate in the citric acid cycle (TCA cycle) [12][13]. This reaction is catalyzed by enzymes such as glutamate dehydrogenase[13].

Diagram: Biological Synthesis of L-Glutamic Acid

Caption: Simplified overview of the in-vivo synthesis of L-Glutamic Acid.

Conclusion

The history of DL-glutamic acid is a compelling narrative of scientific discovery and industrial innovation. From its initial isolation from a natural protein source to its identification as the essence of umami, the demand for this amino acid has driven profound changes in chemical and biological manufacturing. The era of chemical synthesis from acrylonitrile, though now largely superseded, stands as a significant chapter in the history of industrial organic chemistry, providing a scalable method for producing the racemic DL-mixture. The subsequent rise of fermentation technology highlights the power of biotechnology to offer more efficient, stereospecific, and sustainable solutions. For today's researchers, understanding this historical and technical evolution provides a valuable context for the ongoing exploration of amino acids in drug development, neuroscience, and materials science.

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